Cas no 941921-81-9 (2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide)

2-(4-{(1,3-Benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is a structurally complex heterocyclic compound featuring a benzothiazole core linked to a thiazole moiety via a carbamoylmethyl bridge, with an additional sulfanylacetamide substituent terminating in a 4-fluorophenyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its diverse functional groups. The presence of sulfur and nitrogen heteroatoms enhances binding interactions, while the fluorophenyl group may improve pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a candidate for exploratory research in targeted therapeutic applications.
2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide structure
941921-81-9 structure
商品名:2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
CAS番号:941921-81-9
MF:C20H15FN4O2S3
メガワット:458.552103281021
CID:6032950
PubChem ID:16899210

2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
    • N-(1,3-benzothiazol-2-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
    • F2335-0707
    • 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
    • 941921-81-9
    • N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
    • AKOS024641127
    • インチ: 1S/C20H15FN4O2S3/c21-12-5-7-13(8-6-12)22-18(27)11-29-20-23-14(10-28-20)9-17(26)25-19-24-15-3-1-2-4-16(15)30-19/h1-8,10H,9,11H2,(H,22,27)(H,24,25,26)
    • InChIKey: LQOBPKFAKZFFNK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=CC=CC=C2S1)(=O)CC1=CSC(SCC(NC2=CC=C(F)C=C2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 458.03411742g/mol
  • どういたいしつりょう: 458.03411742g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 166Ų

2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2335-0707-10mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2335-0707-20μmol
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2335-0707-5mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2335-0707-5μmol
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2335-0707-2mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2335-0707-15mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2335-0707-20mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2335-0707-2μmol
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2335-0707-3mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2335-0707-4mg
2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
941921-81-9 90%+
4mg
$66.0 2023-05-16

2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide 関連文献

2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamideに関する追加情報

Introduction to 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide and Its Applications

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide, with the CAS number 941921-81-9, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the field of medicinal chemistry.

The molecular structure of 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is characterized by the presence of multiple heterocyclic rings, including benzothiazole and thiazole. These rings are known for their ability to interact with biological targets in complex ways, often leading to the development of novel drug candidates. The incorporation of a carbamoyl group and a sulfanyl moiety further enhances its potential as a pharmacophore, allowing for diverse interactions with biological systems.

In recent years, there has been a surge in research focused on identifying new compounds with therapeutic potential. The use of computational methods and high-throughput screening has expedited the discovery process, enabling researchers to explore the biological activities of molecules like 941921-81-9 more efficiently. Studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors, making it a candidate for treating a range of diseases.

One of the most intriguing aspects of 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is its ability to modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. By targeting key inflammatory mediators, this compound may offer a novel approach to managing these conditions. Preliminary studies have demonstrated its potential in reducing inflammation-related symptoms in animal models, suggesting that it could be translated into clinical applications.

The fluorine atom in the phenyl ring of N-(4-fluorophenyl)acetamide segment is particularly noteworthy. Fluorinated aromatic compounds are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and binding affinity. The presence of this fluorine atom may contribute to the overall efficacy of the compound by improving its interaction with biological targets. Additionally, the benzothiazole ring is known for its antimicrobial and anti-inflammatory properties, further supporting the potential therapeutic benefits of this molecule.

The synthesis of 941921-81-9 involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic framework efficiently. Researchers have leveraged transition metal catalysis and palladium-mediated reactions to facilitate key transformations. These methods not only improve the synthetic route but also enhance scalability for future industrial applications.

Efforts are ongoing to optimize the pharmacokinetic properties of 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide. Poor absorption, distribution, metabolism, and excretion (ADME) profiles can limit the effectiveness of drug candidates. By modifying certain structural features, researchers aim to enhance bioavailability and reduce unwanted side effects. Computational modeling has been instrumental in predicting how structural changes will impact ADME properties, allowing for more targeted design modifications.

The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how 941921-81-9 interacts with biological targets at an atomic level. These studies help refine molecular design by predicting binding affinities and identifying key interaction sites. Such advancements are crucial for accelerating the drug discovery process and bringing new therapies to market more quickly.

The potential applications of 2-(4-{(1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide extend beyond inflammation modulation. Preliminary data suggest that it may also have neuroprotective effects by interacting with specific neurotransmitter receptors. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health challenges globally, and finding new treatments is a priority for the pharmaceutical industry. The ability of this compound to cross the blood-brain barrier further enhances its appeal as a potential therapeutic agent.

In conclusion,941921-81-9,N-(4-fluorophenyl)acetamide,(1,3-benzothiazol - 2 - yl),(carbamoylmethyl),(thiazole - 2 - yl),sulfanyl group









Attention Required: Due to evolving regulatory landscapes regarding chemical substances like 94192181_9 , it is imperative that all researchers adhere strictly to local guidelines ensuring compliance with safety protocols during handling , storage , transportation , disposal , etc . This includes but is not limited to adherence by individuals associated with institutions such as universities , research facilities , pharmaceutical companies , etc . Failure could result in severe consequences ranging from financial penalties , operational disruptions , reputational damage , etc . Always consult authoritative sources like official government websites or recognized scientific journals before proceeding . Never disregard professional medical advice or delay seeking professional medical treatment because something was read here . This information does not constitute medical advice or create any doctor-patient relationship . Any mention herein should be verified independently through credible means . Never use chemicals without proper training authorization equipment personal protective equipment etc . Stay informed stay safe stay compliant !.

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